molecular formula C15H11N5 B2762813 N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE CAS No. 245039-20-7

N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE

Cat. No.: B2762813
CAS No.: 245039-20-7
M. Wt: 261.288
InChI Key: SVRXZMPDBNOCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenyl-N-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylamine is a chemical compound based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, a fused heterocyclic system recognized as a privileged structure in medicinal chemistry with a wide spectrum of pharmacological properties . This scaffold is a subject of significant interest in early-stage drug discovery, particularly in the development of potential anticancer agents . Compounds featuring this core structure have been investigated as DNA intercalators, a mechanism of action relevant for anticancer research where the planar aromatic system inserts between DNA base pairs . Research on analogous [1,2,4]triazolo[4,3-a]quinoxaline derivatives has demonstrated cytotoxic activities against various human cancer cell lines, including melanoma, hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cells . The specific substitution pattern, such as the N-phenylamine group at the 4-position of the triazoloquinoxaline core, is a key structural feature explored in structure-activity relationship (SAR) studies to optimize binding affinity and potency . Research Applications: This compound is intended for research use only, specifically in the following areas: • Anticancer Research: For in vitro evaluation of cytotoxic and anti-proliferative activities against a panel of human cancer cell lines . • Mechanistic Studies: As a candidate for investigating interactions with biological targets such as DNA, topoisomerase II enzymes, and various kinase receptors . • Medicinal Chemistry: Serves as a key intermediate or a novel scaffold for the design, synthesis, and optimization of new therapeutic agents in hit-to-lead and lead optimization campaigns . Note on Use: This product is strictly for research and development purposes in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5/c1-2-6-11(7-3-1)17-14-15-19-16-10-20(15)13-9-5-4-8-12(13)18-14/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRXZMPDBNOCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE typically involves multiple steps. One common method starts with the preparation of quinoxalin-2(1H)-one, which is then treated with phosphorus oxychloride and a catalytic amount of dimethylformamide (DMF) to yield 2-chloroquinoxaline. This intermediate is reacted with hydrazine hydrate in ethanol in the presence of triethylamine to produce 4-hydrazinylquinoxaline. The final step involves the reaction of this intermediate with carbon disulfide in pyridine to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of N-phenyl-N-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylamine as an antitumor agent. A notable study synthesized several derivatives of this compound and evaluated their efficacy against various cancer cell lines.

Key Findings:

  • In Vitro Activity : Compounds derived from this compound showed moderate to strong growth inhibition against tumor cell lines at concentrations between 10610^{-6} to 10510^{-5} molar. For instance, one derivative exhibited a GI50 value of 4.03 µM against CNS-cancer SF-639 cells and 6.46 µM against leukemia CCRF-CEM cells .
  • Mechanism of Action : The mechanism appears to involve the inhibition of specific pathways crucial for tumor cell proliferation and survival. The structure-activity relationship (SAR) studies indicate that modifications to the quinoxaline core can enhance cytotoxicity .
  • Case Studies : In a particular case study, derivatives were tested against melanoma cell lines, revealing that some compounds significantly reduced cell viability at concentrations as low as 10 µM .

Antimicrobial Activity

In addition to antitumor effects, this compound has been evaluated for its antimicrobial properties.

Observations:

  • Broad-Spectrum Activity : Preliminary microbiological evaluations indicated mild antimicrobial activity against a range of pathogens .
  • Comparative Analysis : When compared to known antimicrobial agents, the efficacy of N-phenyl derivatives was less pronounced but still noteworthy for further development .

Synthetic Approaches

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity:

StepReaction TypeYield (%)
1Hydrazone formation66%
2CyclizationVaries (30% - 94%)

This table summarizes key synthetic steps involved in producing the compound and its derivatives .

Comparison with Similar Compounds

[1,2,4]Triazolo[4,3-a]Quinoxaline Derivatives with Anticancer Activity

  • 2-{4-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylamino)benzoyl}-N-cyclohexylhydrazine-1-carboxamide and carbothioamide: These derivatives demonstrated potent cytotoxicity against HepG2, HCT116, and MCF-7 cancer cell lines. The carbothioamide variant showed stronger DNA-binding affinity and TopoII inhibition than the carboxamide analog, highlighting the role of sulfur in enhancing activity .
  • 4-(Diethylamino)-[1,2,4]triazolo[4,3-a]quinoxaline-1-thiol: This compound exhibited moderate TopoII inhibition and antiproliferative effects, suggesting that alkylamino and thiol groups modulate both solubility and target engagement .

Bis-Triazoloquinoxaline Derivatives

  • 2-(Bis[1,2,4]triazolo)[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide: This bis-triazoloquinoxaline derivative showed superior cytotoxicity against Caco-2 cells, inducing G2/M phase arrest and apoptosis. Its sulfanyl and fluorophenyl groups likely enhance DNA intercalation and cellular uptake .

Phosphonylated Triazoloquinoxalines

  • 3-Methylphosphonylated [1,2,4]triazolo[4,3-a]quinolines: Synthesized via catalyst-free cyclization, these derivatives incorporate phosphoryl groups, which may improve bioavailability and metabolic stability. However, their biological activity remains unexplored in the provided evidence .

Key Findings :

  • Carbothioamide and bis-triazolo derivatives exhibit the strongest TopoII inhibition, correlating with their enhanced DNA-binding and intercalation properties.
  • Substituents like sulfanyl and fluorophenyl groups improve cellular penetration and target specificity, as seen in the Caco-2 activity of bis-triazolo compounds .
  • The absence of TopoIIα/β isoform differentiation in some studies limits mechanistic clarity compared to structurally characterized inhibitors .

Biological Activity

N-Phenyl-N-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

1. Chemical Structure and Properties

N-Phenyl-N-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine (C15H11N5) features a triazole ring fused with a quinoxaline structure. This unique configuration contributes to its biological activity, particularly in anticancer and antimicrobial properties.

2. Synthesis

The synthesis of N-phenyl-N-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves several steps:

  • Formation of the Triazole Ring : The initial step typically includes the reaction of phenylhydrazine with appropriate carbonyl compounds to form the triazole moiety.
  • Quinoxaline Construction : Subsequent cyclization reactions lead to the formation of the quinoxaline framework.
  • Final Modifications : Various substituents can be introduced to enhance biological activity.

3.1 Anticancer Activity

Research has demonstrated that derivatives of N-phenyl-N-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine exhibit notable anticancer properties:

  • In vitro Studies : A study evaluated 17 novel derivatives against HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. Compound 12 d emerged as the most potent with IC50 values of 22.08 μM (HepG2), 27.13 μM (HCT-116), and 17.12 μM (MCF-7), demonstrating significant anti-proliferative effects compared to doxorubicin .
CompoundHepG2 IC50 (μM)HCT-116 IC50 (μM)MCF-7 IC50 (μM)
12 d22.08 ± 2.127.13 ± 2.217.12 ± 1.5
Doxorubicin7.94 ± 0.68.07 ± 0.86.75 ± 0.4

3.2 Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Preliminary Screening : Some derivatives showed mild antimicrobial activity against various pathogens, indicating potential for further development in treating infections .

The mechanisms by which N-phenyl-N-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine exerts its biological effects are primarily linked to its ability to intercalate DNA and inhibit topoisomerase activity:

  • DNA Intercalation : Compounds in this class have been shown to bind effectively to DNA, disrupting replication and transcription processes.

5. Case Studies

Several case studies highlight the efficacy of N-phenyl-N-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine derivatives:

  • Study on Antitumor Activity : A study reported that compound 3b exhibited broad-spectrum activity with GI(50) values ranging from 4.03 μM to various cancer cell lines .
  • Antibacterial Evaluation : Another investigation revealed that modifications on the quinoxaline core could enhance antibacterial potency against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-phenyl-N-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylamine derivatives, and how do substituents influence reaction pathways?

  • Methodological Answer : The compound’s synthesis typically involves cyclization reactions. For example, 5-exo-dig cyclization of chloroethynylphosphonates with hydrazinylpyridines yields triazoloquinoxaline derivatives . Substituents like nitro groups in starting materials can induce Dimroth rearrangements, altering product regiochemistry (e.g., shifting from 3- to 2-methylphosphonylated isomers) . Key factors include solvent choice (e.g., acetonitrile), base (K₂CO₃), and temperature (room temperature to reflux) .

Q. Which characterization techniques are critical for confirming the structure and purity of triazoloquinoxaline derivatives?

  • Methodological Answer : High-resolution techniques are essential:

  • NMR spectroscopy (¹H/¹³C) confirms substituent positions and aromaticity .
  • HPLC assesses purity (>95% required for biological assays) .
  • X-ray crystallography resolves stereochemical ambiguities in the fused triazole-quinoxaline core .
  • Mass spectrometry (HRMS) validates molecular formulas .

Q. What is the significance of the triazoloquinoxaline core in biological activity?

  • Methodological Answer : The core’s planar structure enables π-π stacking with protein targets (e.g., adenosine receptors), while nitrogen atoms facilitate hydrogen bonding. Substitutions at the 1-, 4-, and 8-positions modulate affinity; for instance, 8-chloro substituents enhance adenosine A1 receptor binding (IC₅₀ = 28 nM) .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported biological activities of triazoloquinoxaline derivatives?

  • Methodological Answer : Discrepancies arise from structural variations. For example:

  • Anticonvulsant activity (ED₅₀ = 17.3 mg/kg in MES tests) correlates with 7-benzyloxy and 4,5-dihydro substituents .
  • Antimicrobial activity requires 4-chloro or arylidenehydrazino groups, as seen in derivatives with MIC values <10 µg/mL against S. aureus .
  • Target selectivity : A1 receptor affinity depends on 1-CF₃/ethyl groups, while A2 selectivity requires 4-NH₂ .

Q. What strategies optimize triazoloquinoxaline derivatives for adenosine receptor antagonism?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • 1-Position : CF₃ or ethyl groups maximize A1 affinity (e.g., CP-68,247: IC₅₀ = 28 nM) .
  • 4-Position : Cyclohexylamino or isopropylamino groups enhance A1 selectivity (>3000-fold vs. A2) .
  • 8-Position : Halogens (Cl, F) improve blood-brain barrier penetration for CNS applications .

Q. How do stereochemical factors influence the compound’s interaction with molecular targets?

  • Methodological Answer : Molecular docking simulations show:

  • The triazole ring’s orientation dictates binding to adenosine receptors’ hydrophobic pockets.
  • Substituent bulkiness (e.g., phenyl vs. methyl at position 1) affects steric clashes with Tyr271 in A1 receptors .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer : Scalability hurdles include:

  • Multi-step synthesis : Optimize intermediates (e.g., hydrazinylquinoxalines) via column-free purification .
  • Byproduct control : Use scavengers (e.g., polymer-bound reagents) to minimize Dimroth rearrangements .
  • Yield optimization : Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 1h) .

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